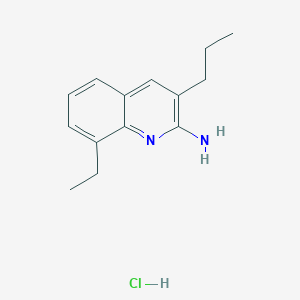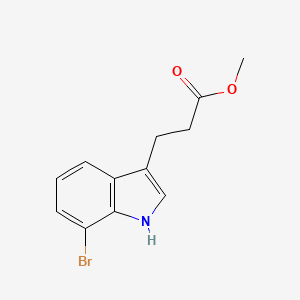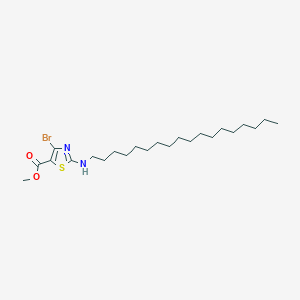
2-Amino-8-ethyl-3-propylquinoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-8-ethyl-3-propylquinoline hydrochloride is a chemical compound with the molecular formula C14H19ClN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in biochemical research, particularly in the field of proteomics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8-ethyl-3-propylquinoline hydrochloride typically involves the reaction of 8-ethyl-3-propylquinoline with an amine source under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-8-ethyl-3-propylquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield quinoline derivatives with additional oxygen-containing functional groups .
Applications De Recherche Scientifique
2-Amino-8-ethyl-3-propylquinoline hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.
Biology: It is used in biochemical research, particularly in the study of proteomics and protein interactions.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound for the development of new drugs.
Mécanisme D'action
The mechanism of action of 2-Amino-8-ethyl-3-propylquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with proteins and enzymes, affecting their function and activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
2-Amino-8-ethyl-3-propylquinoline hydrochloride can be compared with other similar compounds, such as:
2-Aminoquinoline: A simpler derivative of quinoline with similar chemical properties.
8-Ethylquinoline: Another derivative of quinoline with an ethyl group at the 8-position.
3-Propylquinoline: A derivative of quinoline with a propyl group at the 3-position.
The uniqueness of this compound lies in its specific combination of functional groups, which gives it distinct chemical and biological properties compared to other similar compounds .
Propriétés
Numéro CAS |
1171691-18-1 |
|---|---|
Formule moléculaire |
C14H19ClN2 |
Poids moléculaire |
250.77 g/mol |
Nom IUPAC |
8-ethyl-3-propylquinolin-2-amine;hydrochloride |
InChI |
InChI=1S/C14H18N2.ClH/c1-3-6-12-9-11-8-5-7-10(4-2)13(11)16-14(12)15;/h5,7-9H,3-4,6H2,1-2H3,(H2,15,16);1H |
Clé InChI |
NNMPJDQOYJRYTK-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(N=C2C(=C1)C=CC=C2CC)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-ol hydrochloride](/img/structure/B13715988.png)


![2-(5-Chloro-2-methoxy-3-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13716000.png)








![1-[(2,3,4-Trimethoxy-phenyl)methyl]piperazine-d8 Dihydrochloride; 1-(2,3,4-Trimethoxy-benzyl)piperazine-d8 Dihydrochloride; Kyurinett-d8; Vastarel-d8 F; Yoshimilon-d8](/img/structure/B13716059.png)
